REACTION_SMILES
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[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:4][CH2:5][CH:6]([CH2:7][CH3:8])[c:9]1[s:10][cH:11][c:12]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[n:13]1.[ClH:19].[Li+:3].[OH-:2].[OH2:1].[OH2:25]>>[CH3:4][CH2:5][CH:6]([CH2:7][CH3:8])[c:9]1[s:10][cH:11][c:12]([C:14](=[O:15])[OH:16])[n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1csc(C(CC)CC)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
CCC(CC)c1nc(C(=O)O)cs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |